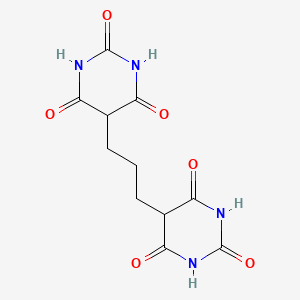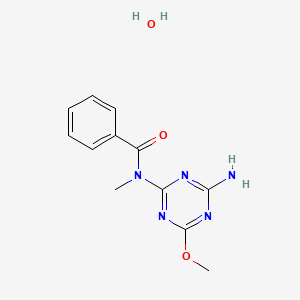![molecular formula C14H13N3O2S B3855690 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855690.png)
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide
Übersicht
Beschreibung
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide, also known as TIOB (Thiosemicarbazone Inhibitor of β-Catenin), is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent for various diseases. TIOB is a thiosemicarbazone derivative that has been synthesized and studied for its ability to inhibit the β-catenin pathway, which is involved in cell proliferation, differentiation, and survival.
Wirkmechanismus
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide inhibits the β-catenin pathway by binding to and stabilizing the adenomatous polyposis coli (APC) protein, which is involved in the degradation of β-catenin. This leads to a decrease in the levels of β-catenin in the cell, which in turn leads to a decrease in the expression of genes involved in cell proliferation and survival.
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide also inhibits the aggregation of amyloid beta peptides by binding to the peptides and preventing their interaction with other peptides, which is necessary for the formation of plaques.
Biochemical and Physiological Effects
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been shown to inhibit the aggregation of amyloid beta peptides and improve cognitive function. In diabetes, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been shown to improve insulin sensitivity and glucose uptake, as well as protect against kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide is that it is relatively unstable and can degrade over time, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. This could involve testing its efficacy in animal models and eventually in clinical trials. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and pathways. Finally, future research could focus on developing more stable and potent analogs of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide that could have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been shown to inhibit the β-catenin pathway, which is frequently activated in cancer cells and contributes to tumor growth and metastasis. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease research, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been studied for its ability to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes research, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has been studied for its ability to improve insulin sensitivity and glucose uptake in cells. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide has also been shown to protect against diabetes-induced kidney damage in animal models.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(17-16-9-12-7-4-8-20-12)10-15-14(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUXLFSHDRMJJ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855617.png)

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)




![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)

![4-(dimethylamino)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855686.png)


